molecular formula C20H12ClNO2 B14742563 2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione CAS No. 6305-28-8

2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione

Cat. No.: B14742563
CAS No.: 6305-28-8
M. Wt: 333.8 g/mol
InChI Key: CPGLXBCSUIAYRO-UHFFFAOYSA-N
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Description

2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a naphthalen-1-ylamino group, and a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with naphthalen-1-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with modified functional groups .

Scientific Research Applications

2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione stands out due to its specific substitution pattern and the presence of both chloro and naphthalen-1-ylamino groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

6305-28-8

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

2-chloro-3-(naphthalen-1-ylamino)naphthalene-1,4-dione

InChI

InChI=1S/C20H12ClNO2/c21-17-18(20(24)15-10-4-3-9-14(15)19(17)23)22-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,22H

InChI Key

CPGLXBCSUIAYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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